Structural Elucidation of 2-(Oxan-4-yloxy)pyrimidine: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 2-(Oxan-4-yloxy)pyrimidine: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
The compound 2-(oxan-4-yloxy)pyrimidine (also systematically named 2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine) represents a privileged structural motif in modern medicinal chemistry. It is frequently deployed as a core scaffold in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and acetyl-CoA carboxylase (ACC) inhibitors[1]. Accurate structural elucidation of this scaffold is paramount during hit-to-lead optimization. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(oxan-4-yloxy)pyrimidine, detailing the causality behind the spectral data and establishing a self-validating experimental protocol for researchers.
Theoretical Framework: Causality in Chemical Shifts
To accurately assign the NMR spectra of 2-(oxan-4-yloxy)pyrimidine, one must first understand the distinct electronic and conformational environments of its two constituent rings[2].
The Pyrimidine Core (Electronic Deshielding)
The pyrimidine ring is a highly electron-deficient heteroaromatic system. The two strongly electronegative nitrogen atoms at positions 1 and 3 exert a profound inductive electron-withdrawing effect, coupled with the magnetic anisotropy of the aromatic ring current.
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H4 and H6 Protons: Positioned ortho to the nitrogen atoms, these protons experience maximum deshielding, pushing their chemical shifts significantly downfield (>8.5 ppm)[3].
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H5 Proton: Positioned meta to the nitrogens, H5 is less affected by the direct inductive pull but remains within the aromatic deshielding zone, typically resonating around 6.9 ppm[3].
The Oxane Ring (Conformational Anisotropy)
The oxane (tetrahydropyran) ring adopts a rigid chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky pyrimidine substituent preferentially occupies the equatorial position. Consequently, the H4' proton attached to the oxygen-bearing carbon is forced into an axial position.
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Axial vs. Equatorial Protons: In the oxane chair, equatorial protons are generally more deshielded than their axial counterparts due to the magnetic anisotropy of the adjacent C-C bonds.
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Ether Linkage Effect: The strongly electron-withdrawing pyrimidine ring, attached via the oxygen atom, drastically deshields the H4' proton (~5.15 ppm) compared to the parent tetrahydropyran-4-ol (~3.8 ppm)[4].
Quantitative Data Presentation: NMR Assignments
The following tables summarize the predictive and literature-grounded 1 H and 13 C NMR chemical shifts for 2-(oxan-4-yloxy)pyrimidine in CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Environment |
| H4, H6 | 8.52 | d (doublet) | 3J = 4.8 | 2H | Deshielded by adjacent N atoms and aromatic ring current. |
| H5 | 6.93 | t (triplet) | 3J = 4.8 | 1H | Meta to N atoms; coupled equally to H4 and H6. |
| H4' | 5.15 | tt (triplet of triplets) | 3Jax−ax = 8.5, 3Jax−eq = 4.0 | 1H | Axial proton; strongly deshielded by the pyrimidine-oxygen linkage. |
| H2', H6' (eq) | 3.98 | ddd | 2J = 11.8, 3J = 4.5, 4.5 | 2H | Equatorial; deshielded by adjacent ring oxygen. |
| H2', H6' (ax) | 3.55 | ddd | 2J = 11.8, 3J = 9.5, 2.5 | 2H | Axial; shielded relative to equatorial counterparts. |
| H3', H5' (eq) | 2.10 | m (multiplet) | - | 2H | Equatorial; aliphatic environment. |
| H3', H5' (ax) | 1.80 | dtd | 2J = 13.0, 3J = 9.5, 4.0 | 2H | Axial; aliphatic environment. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Causality / Environment |
| C2 (Py) | 164.5 | Quaternary (C) | Bonded to two N atoms and one O atom; extreme deshielding. |
| C4, C6 (Py) | 159.2 | Methine (CH) | Ortho to N atoms in the heteroaromatic ring. |
| C5 (Py) | 115.4 | Methine (CH) | Meta to N atoms; most shielded aromatic carbon. |
| C4' (Ox) | 73.8 | Methine (CH) | Aliphatic carbon directly bonded to the ether oxygen. |
| C2', C6' (Ox) | 65.2 | Methylene (CH 2 ) | Aliphatic carbons adjacent to the oxane ring oxygen. |
| C3', C5' (Ox) | 31.5 | Methylene (CH 2 ) | Purely aliphatic carbons; most shielded in the molecule. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed not just to acquire data, but to act as a self-validating system . By utilizing specific 2D NMR techniques, the protocol inherently proves the chemical connectivity, eliminating reliance on 1D chemical shift predictions alone.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 2-(oxan-4-yloxy)pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because it lacks exchangeable protons and provides excellent solubility for moderately polar heterocycles, ensuring sharp lineshapes.
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1D 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
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1D 13 C NMR Acquisition: Acquire at 100 MHz or 125 MHz with 1 H-decoupling (WALTZ-16). Use a D1 delay of 2.0 seconds and acquire 512–1024 scans.
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Causality: The quaternary C2 carbon lacks attached protons, meaning it relies heavily on slow dipole-dipole relaxation. A D1 of 2.0s ensures complete longitudinal relaxation ( T1 ), preventing the C2 signal from integrating poorly or disappearing into the baseline.
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2D COSY (Correlation Spectroscopy): Acquire to map the homonuclear 3J spin systems.
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2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all protonated carbons directly to their corresponding 1 H signals ( 1JCH ).
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2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range ( 2JCH and 3JCH ) couplings. This is the critical validation step.
Fig 1. Self-validating NMR workflow for structural elucidation of 2-(oxan-4-yloxy)pyrimidine.
Structural Validation via 2D NMR
A scientific protocol is only as robust as its internal validation mechanisms. The definitive proof of the 2-(oxan-4-yloxy)pyrimidine structure relies on the closed logical loop provided by the HMBC and COSY networks.
The HMBC Linkage Confirmation
The critical point of failure in synthesizing 2-alkoxypyrimidines is incomplete coupling or structural rearrangement (e.g., N-alkylation instead of O-alkylation). The self-validating proof of the ether linkage is the observation of a 3JCH HMBC cross-peak between the oxane H4' proton ( δ 5.15) and the pyrimidine C2 carbon ( δ 164.5). If this cross-peak is absent, the ether linkage has not been formed, invalidating the proposed structure.
The COSY Spin Systems
COSY validates the integrity of the isolated rings. The pyrimidine H4/H6 protons ( δ 8.52) must show a strong 3J correlation to H5 ( δ 6.93). Simultaneously, the oxane H4' ( δ 5.15) must couple to H3'/H5' ( δ 1.80, 2.10), which in turn couple to H2'/H6' ( δ 3.55, 3.98).
Fig 2. Key 2D NMR (COSY and HMBC) correlation network validating the ether linkage.
References
- Source: RSC Advances (via PMC)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition Source: J-Stage URL
- Title: WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof Source: Google Patents URL
Sources
- 1. WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
